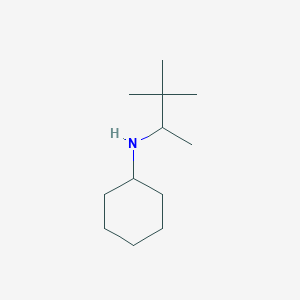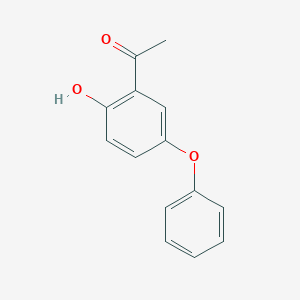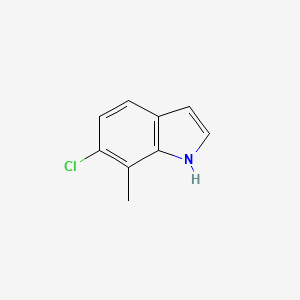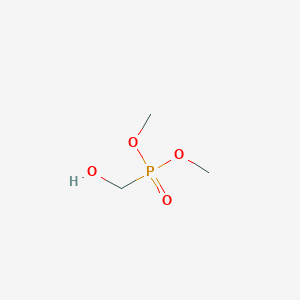
Dimethyl (hydroxymethyl)phosphonate
Vue d'ensemble
Description
Dimethyl (hydroxymethyl)phosphonate is an organic phosphorus compound . Its molecular formula is C3H9O4P . The average mass is 140.075 Da and the monoisotopic mass is 140.023849 Da .
Synthesis Analysis
The synthesis of biologically and synthetically important phosphorus-bearing compounds like Dimethyl (hydroxymethyl)phosphonate can be achieved by the conjugate addition of hydrogen-phosphonates to different Michael acceptors . This process is known as the hetero-Michael reaction . The reaction of dimethyl- or diethyl phosphonates to acrylamide can proceed smoothly in the presence of strong organic bases (such as DBU), giving rise to the anti-Markovnikov adduct in good yield .Molecular Structure Analysis
The molecular structure of Dimethyl (hydroxymethyl)phosphonate is tetrahedral . The InChI representation of the molecule isInChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 . Chemical Reactions Analysis
Dimethyl (hydroxymethyl)phosphonate can participate in various chemical reactions. For instance, it can be involved in the Michael addition of H-phosphonates . It can also undergo hydrolysis under both acidic and basic conditions .Physical And Chemical Properties Analysis
Dimethyl (hydroxymethyl)phosphonate has a molecular weight of 140.07 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass is 140.02384576 g/mol . The Topological Polar Surface Area is 55.8 Ų . The Heavy Atom Count is 8 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Dimethyl (hydroxymethyl)phosphonate is used in the synthesis of various phosphorus-containing compounds. For example, the reaction of dimethyl (1-aryl-1-hydroxymethyl)phosphonates with specific phospholene oxides and phosphinic chlorides produces (1-phosphoryloxymethyl)phosphonates, exhibiting unique properties in NMR spectroscopy (Rádai et al., 2019).
NMR Spectroscopy Studies
- Studies on the NMR spectra of dimethyl (hydroxymethyl)phosphonate derivatives provide insights into the electronic environment and steric conditions of these compounds. For instance, research on dimethyl (1-hydroxy-2,2,2-trichloroethyl)phosphonate revealed nonequivalence of the methoxyl protons due to their different environments and hydrogen bonding (Nikonorov et al., 1976).
Herbicidal Activities
- The compound plays a role in the development of potential herbicides. For example, a study synthesized a series of 1-(2,4-dichlorophenoxyacetoxy)alkylphosphonic acid dimethyl esters, demonstrating notable herbicidal activity in greenhouse experiments (He et al., 2005).
Polymer Chemistry
- In the field of polymer chemistry, dimethyl (hydroxymethyl)phosphonate is used to create new materials. For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate resulted in polymers with controlled molecular weights, paving the way for the development of phosphorus-based materials (Canniccioni et al., 2013).
Antimicrobial Research
- Research has also been conducted on the synthesis of dimethyl phosphonate derivatives with antimicrobial properties. One study reported the synthesis of dimethyl [(substitutedphenyl)(6-oxo6λ5dibenzo[d,f][1,3,2]dioxaphophepin-6-yl)methyl]phosphonates, demonstrating higher antimicrobial activity than standard compounds (Reddy et al., 2009).
Polycondensation in Polymer Synthesis
- Studies on polycondensation reactions of dimethyl phosphonate with diols indicate its potential in creating polymers with varied applications. However, challenges in achieving high molecular weights have been observed, leading to further investigations and solutions for improving polymer synthesis (Branham et al., 2000).
Safety And Hazards
Dimethyl (hydroxymethyl)phosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . Therefore, prolonged exposure should be avoided and caution should be exercised when handling .
Orientations Futures
Phosphorus-bearing compounds like Dimethyl (hydroxymethyl)phosphonate have found a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for their synthesis is a key area of focus . The application of “clean” green technology is a challenge and a future direction in this field .
Propriétés
IUPAC Name |
dimethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIERWUPLBOKSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453317 | |
| Record name | Dimethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (hydroxymethyl)phosphonate | |
CAS RN |
24630-67-9 | |
| Record name | Dimethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



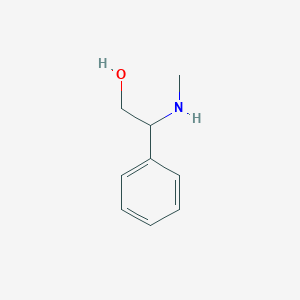


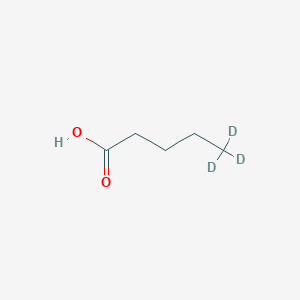
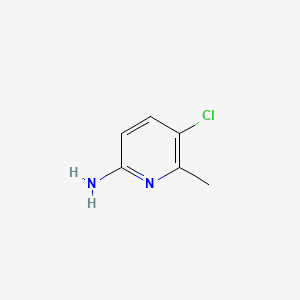
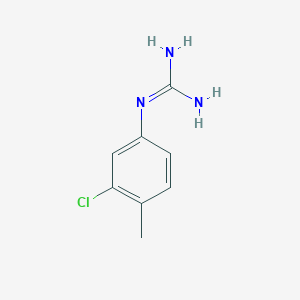
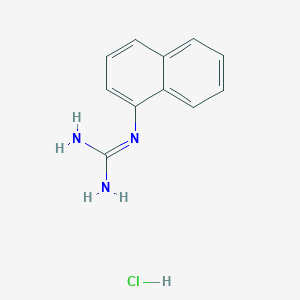
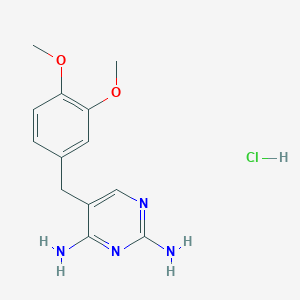
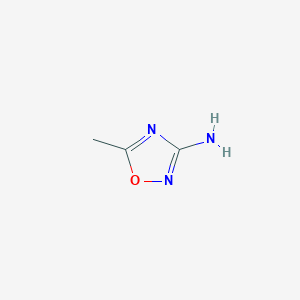
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)
